N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14539821
InChI: InChI=1S/C15H13N3OS2/c1-9-5-3-7-11-12(9)17-15(21-11)18-13(19)10-6-4-8-16-14(10)20-2/h3-8H,1-2H3,(H,17,18,19)
SMILES:
Molecular Formula: C15H13N3OS2
Molecular Weight: 315.4 g/mol

N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide

CAS No.:

Cat. No.: VC14539821

Molecular Formula: C15H13N3OS2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide -

Specification

Molecular Formula C15H13N3OS2
Molecular Weight 315.4 g/mol
IUPAC Name N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide
Standard InChI InChI=1S/C15H13N3OS2/c1-9-5-3-7-11-12(9)17-15(21-11)18-13(19)10-6-4-8-16-14(10)20-2/h3-8H,1-2H3,(H,17,18,19)
Standard InChI Key LJSXONLFGHBGJR-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(N=CC=C3)SC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide (PubChem CID: 7266872 ) has the molecular formula C₁₆H₁₄N₂OS₂ and a molecular weight of 314.4 g/mol . Its IUPAC name, N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide, reflects the integration of a 4-methylbenzothiazole moiety and a 2-(methylthio)nicotinamide group .

Table 1: Key Identifiers of the Compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄N₂OS₂PubChem
Molecular Weight314.4 g/molPubChem
Synonyms896355-65-0, AKOS024659756PubChem
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CN=C(C=C3)SCPubChem

Structural Analysis

The molecule features a benzothiazole ring substituted with a methyl group at position 4, connected via an amide bond to a nicotinamide derivative with a methylthio (-SMe) group at position 2 . This design merges the electron-deficient benzothiazole system—known for intercalative DNA binding—with the hydrogen-bonding capacity of the nicotinamide moiety, a feature shared with bioactive molecules like NAD+ analogs .

Key Structural Highlights:

  • Benzothiazole Core: The 4-methyl substitution enhances lipophilicity, potentially improving membrane permeability .

  • Nicotinamide Linkage: The amide bond introduces conformational rigidity, while the 2-(methylthio) group may modulate electronic interactions with target proteins .

  • Sulfur Atoms: The thioether and thiazole sulfur atoms contribute to redox activity and metal coordination, as observed in related antifungals .

Synthesis and Derivative Design

Synthetic Routes

While no direct synthesis protocol for this compound is published, analogous benzothiazole-nicotinamide hybrids are synthesized via acyl chloride intermediates . A plausible route involves:

  • Acyl Chloride Formation: Nicotinic acid derivatives are treated with oxalyl chloride to generate reactive acyl chlorides .

  • Amide Coupling: The acyl chloride reacts with 4-methylbenzo[d]thiazol-2-amine under basic conditions (e.g., triethylamine) to form the amide bond .

Table 2: Representative Synthesis Parameters for Analogues

StepReagents/ConditionsYield (%)Source
Acyl chloride formationOxalyl chloride, DMF, CH₂Cl₂85–90MDPI
AmidationTriethylamine, CH₂Cl₂, 0°C→RT70–75ACS

Structural Modifications

Derivatives of this scaffold often explore variations in:

  • Benzothiazole Substitution: Electron-withdrawing groups (e.g., Cl, NO₂) at position 6 to enhance bioactivity .

  • Nicotinamide Modifications: Replacement of methylthio with ethoxy or cyano groups to tune solubility and target affinity .

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

Thioether-containing analogs are prone to S-oxidation and S-demethylation by cytochrome P450 enzymes, as evidenced by studies on similar prodrugs . For example, incubation with human liver microsomes revealed rapid clearance (Clᵢ = 131.5 mL/min·g tissue) , highlighting the need for prodrug strategies or structural shielding of the sulfur atom.

Biological Activity and Mechanisms

Antibacterial and Antimycobacterial Activity

Benzothiazole derivatives demonstrate activity against Mycobacterium tuberculosis (Mtb) by targeting the MymA monooxygenase system . Hybrids like N-(4-methylbenzo[d]thiazol-2-yl)nicotinamide (PubChem CID: 571618 ) show intracellular MIC values of 0.5–2 μM, suggesting potential repurposing opportunities for the subject compound .

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